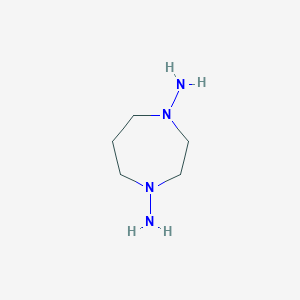1,4-Diazepane-1,4-diamine
CAS No.:
Cat. No.: VC16010188
Molecular Formula: C5H14N4
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H14N4 |
|---|---|
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 1,4-diazepane-1,4-diamine |
| Standard InChI | InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2 |
| Standard InChI Key | COFWCPKZDNWCAC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN(C1)N)N |
Introduction
Chemical Structure and Nomenclature
The core structure of 1,4-diazepane-1,4-diamine consists of a seven-membered ring with two secondary amine groups positioned at carbons 1 and 4. Its systematic IUPAC name is 1,4-diazepane-1,4-diamine, with the molecular formula C₅H₁₄N₄ and a molecular weight of 130.20 g/mol. The compound’s saturated nature allows for significant conformational flexibility, which has been a focal point of computational studies.
Protonation States and Tautomerism
Synthesis and Derivatization
Key Synthetic Routes
The synthesis of 1,4-diazepane derivatives often begins with chiral precursors to exploit their stereochemical utility. For example, (S)-serine has been used as a starting material to produce enantiopure 1,4-diazepanes via a Ti(O-iPr)₄-catalyzed cyclization (Fig. 1) .
Figure 1: Synthetic pathway to 1,4-diazepane derivatives from (S)-serine
-
Chloropropionamide intermediate formation.
-
Nucleophilic substitution with primary amines.
-
Intramolecular aminolysis under Lewis acid catalysis.
This method yields bicyclic systems with hydroxymethyl substituents, demonstrating the adaptability of 1,4-diazepane scaffolds in drug design .
Microwave-Assisted Functionalization
Microwave irradiation has been employed to enhance regioselectivity in N-alkylation reactions of related 1,4-diazepinones. For instance, alkylation at N-4 instead of N-1 was achieved in 90 seconds under microwave conditions, attributed to accelerated anion formation and transition-state stabilization .
Physicochemical Properties
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are pivotal for conformational analysis. Downfield shifts of C-6 and N-4 protons in thioamide derivatives (Δδ ≈ 0.5–1.0 ppm) highlight electronic effects from sulfur substitution .
-
Mass Spectrometry: High-resolution MS distinguishes isobaric fragments in pyrrolo-benzodiazepine isomers, aiding structural elucidation .
Table 1: Key ¹³C NMR Shifts for 1,4-Benzodiazepin-2-ones
| Compound | Δδ (C-7) | Δδ (C-9a) | Δδ (C-3) |
|---|---|---|---|
| Oxazepam | -5.7 | +8.7 | +0.2 |
| Lorazepam | -5.5 | +8.5 | +0.2 |
| Clonazepam | -3.5 | +7.1 | +1.9 |
| Data from , measured in DMSO with t-BuOK. |
Conformational Analysis
Computational Modeling
Density functional theory (DFT) and molecular mechanics (AMBER) simulations predict that 1,4-diazepanes adopt flattened boat conformations to alleviate torsional strain. Substituents at N-1 and N-4 influence energy barriers for ring inversion, with calculated ΔG‡ values ranging from 16.9 to 21.6 kcal/mol .
Impact of Substituents
-
N-Alkylation: Bulky groups (e.g., CHPh₂) increase inversion barriers by 3–5 kcal/mol compared to methyl substituents .
-
Amide Incorporation: Restricts ring flexibility, favoring P-conformers in 1,4-benzodiazepin-2-ones .
Pharmacological Applications
Sigma Receptor Affinity
Homologation of piperazines to 1,4-diazepanes significantly enhances σ₁ receptor selectivity. The dibenzyl derivative 4a exhibits a Kᵢ = 7.4 nM for σ₁ receptors with 53-fold selectivity over σ₂ subtypes .
Table 2: Pharmacological Profiles of Selected 1,4-Diazepanes
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| 4a | 7.4 | 393 | 53 |
| 4b | 12.1 | 410 | 34 |
| Data from , radioligand binding assays. |
CNS Drug Design
1,4-Diazepanes serve as peptidomimetic scaffolds, mimicking β-turn structures in proteins. Their ability to project substituents into complementary planes makes them valuable for designing kinase inhibitors and GPCR modulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume